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GsAF-1

Cat. No.: B1573970
M. Wt: 3707.48 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Peptide Toxins in Ion Channel Modulator Research

Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes, playing critical roles in diverse physiological processes, including nerve impulse transmission, muscle contraction, and hormone secretion. biorxiv.orgnih.gov Dysregulation of ion channel function is implicated in numerous diseases, making them significant targets for drug discovery. nanion.desmartox-biotech.com Peptide toxins, with their high affinity and specificity for particular ion channel subtypes and states, offer distinct advantages over small molecule modulators. biorxiv.orgnanion.de They can interact with larger surface areas on the channel protein, potentially conferring greater selectivity. nanion.de This makes them invaluable reagents for probing channel architecture, gating mechanisms, and the molecular basis of channel-related disorders. nih.govbiorxiv.orgnih.gov Research utilizing peptide toxins has led to landmark breakthroughs in understanding channel dynamics and has aided in obtaining structures of ion channels in various functional states. nih.gov

Discovery and Initial Characterization of GsAF-1

This compound, also referred to as β-theraphotoxin-Gr1b or GsAF-I, was originally purified from the venom of the Grammostola rosea spider. smartox-biotech.comlatoxan.com Its sequence was determined through techniques such as Edman degradation and mass spectrometry analysis. smartox-biotech.com this compound is a peptide composed of 29 amino acids and contains three disulfide bonds, which contribute to its stable structure. smartox-biotech.comlatoxan.commedchemexpress.com These disulfide bonds are typically arranged in an inhibitor cystine knot (ICK) motif, a common structural feature in many spider venom peptides that provides high stability. rsc.orgresearchgate.net Initial characterization involved extensive electrophysiological studies to determine its effects on a panel of voltage-gated ion channels. smartox-biotech.com

Significance of this compound as a Mechanistic Probe in Neurobiology

The significance of this compound as a mechanistic probe in neurobiology stems from its ability to modulate the activity of specific voltage-gated ion channels, particularly sodium (NaV) channels. smartox-biotech.comlatoxan.com By selectively blocking or modifying the gating of these channels, this compound allows researchers to investigate their roles in neuronal excitability and signaling. nih.govnih.govnih.gov Its distinct pharmacological profile, including varying potencies across different NaV channel isoforms, makes it a useful tool for dissecting the contributions of specific subtypes to complex neuronal functions. smartox-biotech.commedchemexpress.com Furthermore, studies comparing the activity of this compound with other related toxins, such as ProTx-II, despite high sequence identity, have highlighted subtle structural differences that lead to distinct pharmacological profiles, providing insights into structure-activity relationships and the molecular basis of toxin-channel interactions. rsc.orgresearchgate.net this compound has been categorized as a site 4 toxin, interacting with the voltage-sensing domain of domain II (DII-VSD) in mammalian NaV channels. nih.gov Its effects on channel gating, such as shifting the voltage dependence of activation, further contribute to its utility in mechanistic studies. smartox-biotech.comnih.gov

Detailed Research Findings

Electrophysiological studies have provided detailed insights into the ion channel targets and potency of this compound. This compound has been shown to block several voltage-gated sodium channel isoforms, including NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7. smartox-biotech.comlatoxan.commedchemexpress.com It also affects the hERG1 potassium channel isoform. smartox-biotech.comlatoxan.commedchemexpress.com

The inhibitory potencies of this compound on various voltage-gated ion channels are typically reported as IC50 values, representing the half-maximal inhibitory concentration. The following table summarizes some of the reported IC50 values for this compound on different ion channel isoforms:

Ion Channel IsoformIC50 (µM)Source
NaV1.10.4, 0.36 smartox-biotech.com, medchemexpress.com
NaV1.20.6 smartox-biotech.com, medchemexpress.com
NaV1.31.3, 1.28 smartox-biotech.com, medchemexpress.com
NaV1.40.3, 0.33 smartox-biotech.com, medchemexpress.com
NaV1.61.2 smartox-biotech.com, medchemexpress.com
NaV1.70.04 smartox-biotech.com, medchemexpress.com
hERG14.8 smartox-biotech.com, medchemexpress.com

Note: Data compiled from cited sources. Minor variations in reported IC50 values may occur between different studies.

Research has also demonstrated that this compound does not significantly inhibit certain other sodium and potassium channels, such as NaV1.5, Kv1.1, Kv1.4, Kv11.2, and Kv11.3, at relatively high concentrations (IC50 > 200 µM). latoxan.comuniprot.org This selectivity profile further enhances its utility as a tool for specifically targeting certain ion channel subtypes.

Furthermore, research has explored the potential interaction of GsAF-I with bacterial voltage-gated sodium channels like NaChBac, showing it can effectively inhibit NaChBac currents, possibly by affecting voltage-dependent gating. nih.govnih.gov This suggests that this compound's interactions are not limited to mammalian channels and can provide insights into the conserved mechanisms of voltage-gated channels across different species. nih.gov

The use of this compound in conjunction with techniques like electrophysiology and structural modeling continues to provide valuable data on the molecular mechanisms underlying ion channel function and modulation by peptide toxins. nih.govbiorxiv.orgnih.gov

Properties

Molecular Formula

C160H245N47O41S7

Molecular Weight

3707.48 Da

Appearance

White lyophilized solidPurity rate: > 98%AA sequence: Tyr-Cys2-Gln-Lys-Trp-Leu-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Asp-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Arg-Leu-NH2Disulfide bonds: Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25Length (aa): 29

Origin of Product

United States

Molecular and Structural Characterization of Gsaf 1

Primary Amino Acid Sequence Analysis

GsAF-1 is a peptide composed of 29 amino acid residues. smartox-biotech.comlatoxan.com

Methodologies for Sequence Determination (e.g., Edman Degradation, Mass Spectrometry)

The primary amino acid sequence of this compound has been determined and confirmed using techniques such as Edman degradation and mass spectrometry analysis. smartox-biotech.comgoogle.com These methods are standard for the sequential removal and identification of amino acid residues from the N-terminus of a peptide or for determining the mass-to-charge ratio of peptide fragments to deduce the sequence. researchgate.netmdpi.com

Identification of Cysteine Residues and Disulfide Bond Linkages

The amino acid sequence of this compound contains six cysteine residues. smartox-biotech.commedchemexpress.com These cysteine residues form three disulfide bonds, which are crucial for the peptide's correct folding and biological activity. latoxan.commedchemexpress.com The specific disulfide linkages in this compound have been identified as Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25. smartox-biotech.commedchemexpress.com The presence of three disulfide linkages was also inferred from a 6 Dalton mass shift observed after thiol reduction of the peptide, where each reduced disulfide bond increases the mass by 2 Da. google.com Differential proteolytic digestion coupled with mass spectrometric analysis has been utilized for assigning intramolecular disulfide bonds. google.com

The primary amino acid sequence of this compound is: Tyr-Cys-Gln-Lys-Trp-Leu-Trp-Thr-Cys-Asp-Ser-Glu-Arg-Lys-Cys-Cys-Glu-Asp-Met-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Arg-Leu-NH2. smartox-biotech.commedchemexpress.com

Tertiary Structure Predictions and Comparisons

Classification within the Inhibitor Cystine Knot (ICK) Motif Family

This compound belongs to the Inhibitor Cystine Knot (ICK) motif family of peptides. medchemexpress.comexpasy.org The ICK motif is characterized by a specific arrangement of disulfide bonds where one disulfide bond passes through a macrocycle formed by two other disulfide bonds and the peptide backbone. expasy.org This structural motif provides a stable scaffold, commonly found in small, disulfide-rich proteins, including many spider toxins. expasy.orguts.edu.aumdpi.com

Structural Homology and Divergence with Related Theraphotoxins (e.g., ProTx-II, GsAF-II)

This compound shares structural homology with other theraphotoxins, such as ProTx-II and GsAF-II, particularly in the presence of the ICK motif and three disulfide bridges. latoxan.commedchemexpress.comnih.govsmartox-biotech.comresearchgate.net ProTx-II, isolated from Thrixopelma pruriens, is a 30-amino acid peptide toxin with three disulfide bridges. latoxan.com GsAF-II, also from Grammostola rosea, is a 31-amino acid peptide with three disulfide bonds. smartox-biotech.comtandfonline.comlatoxan.com

Despite sharing the ICK scaffold and a similar number of cysteine residues and disulfide bonds, these toxins exhibit variations in their primary amino acid sequences and lengths, leading to differences in their pharmacological profiles and target specificity. smartox-biotech.comsmartox-biotech.comresearchgate.nettandfonline.com For instance, this compound is 29 amino acids long, while ProTx-II is 30 and GsAF-II is 31 amino acids long. smartox-biotech.comlatoxan.comsmartox-biotech.comlatoxan.comtandfonline.comlatoxan.com Although the NMR structures for GsAF-I and GsAF-II have not been fully solved, 3D modeling suggests they share similar structures with other toxins like PaTx-1. researchgate.net Comparisons with ProTx-II indicate that the flexible C-terminal tail region can play a role in potency and selectivity towards voltage-gated sodium channels. tandfonline.com

A comparison of the amino acid sequences highlights both conserved and divergent residues:

ToxinSequenceLength (aa)Disulfide Bonds
This compoundYCQKWLWTCDSERKCCEDMVCRLWCKKRL-NH229Cys2-Cys16, Cys9-Cys21, Cys15-Cys25 smartox-biotech.commedchemexpress.com
ProTx-IIYCQKWMWTCDSERKCCEGMVCRLWCKKKLW30Cys2-Cys16, Cys9-Cys21, Cys15-Cys25 nih.govlatoxan.com
GsAF-IIYCQKWMWTCDEERKCCEGLVCRLWCKKKIEW-OH31Cys2-Cys16, Cys9-Cys21, Cys15-Cys25 smartox-biotech.comtandfonline.com

Recombinant Expression and Purification Strategies

While details specifically for recombinant expression and purification of this compound are not extensively detailed in the provided search results, general strategies for producing disulfide-rich peptides like this compound recombinantly have been reported. Recombinant expression in Escherichia coli has been explored for producing spider toxins, including a mutant of GsAF-II. tandfonline.comtandfonline.com This approach can be a cost-effective alternative to chemical synthesis, which may require complex refolding steps for proper disulfide bond formation and can result in low yields. tandfonline.com

Strategies for recombinant expression of disulfide-rich peptides often involve expressing the peptide as a fusion protein to enhance solubility and facilitate purification. tandfonline.com For example, expression as a fusion with thioredoxin in E. coli strains like SHuffle® has been used, leveraging the oxidizing cytoplasm of these strains to promote correct disulfide bond formation. tandfonline.comtandfonline.com Low-temperature induction can also be employed to improve expression and folding.

Purification strategies typically involve affinity chromatography (e.g., using a GST column if expressed as a GST fusion protein) followed by cleavage of the fusion tag and further purification steps such as reversed-phase high-performance liquid chromatography (RP-HPLC) and ultrafiltration to obtain the pure peptide. mdpi.comtandfonline.comtandfonline.com Mass spectrometry is commonly used to verify the purity and molecular weight of the purified recombinant peptide and confirm disulfide bond formation. google.commdpi.comtandfonline.comtandfonline.com

Design and Optimization of Prokaryotic Expression Systems

Prokaryotic expression systems, particularly utilizing Escherichia coli (E. coli), are commonly employed for the production of recombinant peptides, including spider toxins or their variants latoxan.comnih.govuni-freiburg.deresearchgate.net. However, expressing animal toxins, especially those rich in disulfide bonds like this compound, in E. coli can be challenging and may lead to the formation of insoluble, misfolded, or unstable proteins researchgate.net.

To address these challenges and enhance expression, solubility, and stability, fusion tags are frequently used latoxan.comnih.govuni-freiburg.deresearchgate.net. Examples include the Glutathione S-transferase (GST) tag and the Small Ubiquitin-related Modifier (SUMO) tag latoxan.comnih.govuni-freiburg.deresearchgate.net. These tags can improve the expression levels and aid in the proper folding of the fused peptide. Specific E. coli strains, such as the SHuffle™ strain, are designed to facilitate the formation of disulfide bonds in the cytoplasm, making them suitable hosts for expressing peptides with complex disulfide frameworks latoxan.comnih.gov.

The process typically involves constructing an expression vector containing the gene sequence for the target peptide fused to a solubility or purification tag latoxan.comnih.govuni-freiburg.deresearchgate.net. For instance, a pET-GST-YC1 vector was constructed and transformed into the E. coli SHuffle™ strain for the expression of rYC1, a mutant of GsAF II latoxan.comnih.govuni-freiburg.deresearchgate.net. Expression can be induced using methods like auto-induction, which simplifies the culture process latoxan.comnih.govuni-freiburg.de. Optimization of expression systems often involves careful selection of the E. coli strain, the type of fusion tag, the expression vector, and the induction conditions to maximize the yield of correctly folded and soluble recombinant peptide.

Advanced Purification Methodologies (e.g., RP-HPLC, Ultrafiltration)

Following the expression of recombinant peptides, advanced purification methodologies are essential to obtain highly pure and functional molecules. Affinity chromatography is often the initial step, utilizing the fused tag for selective binding and elution latoxan.comnih.govuni-freiburg.de. For peptides expressed with a GST-SUMO tag, purification might start with a GST column latoxan.comnih.govuni-freiburg.de.

After initial purification, the fusion tag is typically removed by enzymatic cleavage, for example, using a SUMO protease like ULP1 to cleave a SUMO tag latoxan.comnih.govuni-freiburg.de. Subsequent purification steps commonly involve techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and ultrafiltration latoxan.comnih.govuni-freiburg.dejabonline.in.

RP-HPLC is a powerful chromatographic method used to separate peptides based on their hydrophobicity. It allows for high resolution purification and is effective in removing impurities and truncated or misfolded peptide variants latoxan.comnih.govuni-freiburg.de. The elution profile from RP-HPLC can also be used to assess the purity of the sample uni-freiburg.de.

Ultrafiltration is a membrane-based separation technique that uses membranes with specific molecular weight cutoffs (MWCO) to concentrate or desalt peptide solutions and remove larger contaminants latoxan.comnih.govnih.gov. For instance, ultrafiltration with a 10 kDa ultrafiltration tube has been used in the purification of recombinant peptides, allowing the target peptide to pass through the membrane while retaining larger proteins nih.gov.

The purified peptide is then typically verified using analytical techniques such as SDS-PAGE and mass spectrometry, including MALDI-TOF/TOF, to confirm its identity and purity latoxan.comnih.govuni-freiburg.de. These advanced purification strategies are crucial for obtaining research-grade material suitable for detailed characterization and functional studies.

Elucidation of Gsaf 1’s Molecular Mechanisms of Action

Modulation of Voltage-Gated Sodium Channels (NaV)

GsAF-1, a peptide toxin originally isolated from the venom of the Grammostola rosea spider, exerts its physiological effects primarily through the modulation of voltage-gated sodium channels (NaV). smartox-biotech.com These channels are critical for the initiation and propagation of action potentials in excitable cells. nih.gov this compound has been shown to interact with multiple subtypes of NaV channels, altering their fundamental gating properties and leading to a blockade of ion conduction. smartox-biotech.com

Electrophysiological studies have systematically characterized the activity of this compound across a range of human voltage-gated sodium channel isoforms. smartox-biotech.com This profiling reveals a distinct pattern of inhibition, with potent activity on several tetrodotoxin-sensitive (TTX-s) subtypes and a notable absence of effect on a key tetrodotoxin-resistant (TTX-r) isoform. smartox-biotech.comlatoxan.com

This compound demonstrates inhibitory activity against a broad spectrum of NaV channel subtypes. smartox-biotech.comlatoxan.com The peptide toxin effectively blocks ion conduction through NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7. smartox-biotech.comlatoxan.com The potency of this block, quantified by the half-maximal inhibitory concentration (IC50), varies among these subtypes, with particularly high affinity for the NaV1.7 channel, an isoform strongly implicated in pain signaling. smartox-biotech.comyoutube.com

The specific IC50 values for this compound on these NaV subtypes are detailed in the table below.

NaV SubtypeIC50 (µM)
NaV1.10.4
NaV1.20.6
NaV1.31.3
NaV1.40.3
NaV1.61.2
NaV1.70.04

Data sourced from electrophysiological characterization studies. smartox-biotech.comlatoxan.com

In contrast to its effects on TTX-sensitive channels, this compound does not inhibit the cardiac sodium channel isoform, NaV1.5. latoxan.com This subtype is known for its resistance to tetrodotoxin. nih.gov Studies have shown no significant activity of this compound on NaV1.5 channels, with IC50 values reported to be greater than 200 µM. latoxan.com

Beyond direct pore block, this compound also modulates the gating mechanics of voltage-gated sodium channels. smartox-biotech.com Gating refers to the conformational changes channels undergo in response to changes in membrane voltage, specifically transitioning between closed, open, and inactivated states. wikipedia.org this compound influences both the activation and inactivation processes of the channel. smartox-biotech.com

This compound also affects the inactivation properties of NaV channels. smartox-biotech.com Fast inactivation is a critical process that terminates the sodium current during an action potential and allows the membrane to repolarize. nih.gov Toxins that modulate channel gating can do so by physically preventing the conformational changes required for inactivation. nih.gov this compound's interaction with NaV channels leads to a modification of these inactivation kinetics, contributing to its complex effects on channel function. smartox-biotech.com

Identification of Toxin-Channel Interaction Sites

This compound, like other venom toxins, targets specific regions on the extracellular surface of ion channels to exert its modulatory effects. Research has pinpointed the Voltage Sensor Domains (VSDs) and associated extracellular loops as critical interaction points.

Voltage-gated ion channels possess four VSDs (Domains I-IV), each comprising transmembrane segments S1-S4. The S4 segment, rich in positively charged amino acid residues, acts as the primary voltage sensor, moving in response to changes in the membrane potential to initiate channel gating. Gating modifier toxins, a class to which this compound belongs, often bind to the VSDs to alter this process.

Tarantula toxins, in particular, have been shown to interact with the "paddle motif" within the VSD, which includes the S3b helix and the S3-S4 extracellular linker. nih.gov By binding to this region, these toxins can physically impede the conformational changes required for channel opening. While direct structural studies of this compound bound to a Kv channel are not yet available, the functional effects of the toxin strongly suggest an interaction with the VSDs. In the case of hERG1 (Kv11.1) channels, the S3-S4 loop is a key region for voltage sensor movement and its replacement has been shown to dramatically alter channel activation. nih.gov The interaction of this compound with this loop likely stabilizes the closed state of the channel, thereby inhibiting its function.

Neurotoxin binding sites on voltage-gated sodium channels are categorized into several distinct pharmacological sites. Site IV, located on the S3-S4 linker of domain II, is a well-established target for a variety of peptide toxins, including certain spider and scorpion venoms. These toxins, often referred to as gating modifiers, alter the voltage-dependence of channel activation. The binding of toxins to site IV can trap the voltage sensor in either the resting or activated state, thereby modifying the channel's gating properties. While this compound is known to be a potent blocker of several Nav channel isoforms, the precise molecular details of its binding to pharmacological site IV remain an area of active investigation.

In the absence of high-resolution crystal structures of this compound in complex with its target ion channels, computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the potential binding modes. elifesciences.orgnih.gov These in silico approaches can predict the most energetically favorable interactions between the toxin and the channel, highlighting key residues involved in the binding interface.

For hERG1, computational models have been developed to understand the binding of various ligands. elifesciences.orgnih.gov While specific molecular docking studies for this compound are not extensively published, the general principles derived from simulations of other toxins with Kv channels are informative. These studies often reveal that a combination of electrostatic and hydrophobic interactions governs the binding affinity and specificity. nih.gov Future computational studies focused on this compound will be instrumental in elucidating the precise orientation and key interacting residues, paving the way for the rational design of novel therapeutics.

Modulation of Voltage-Gated Potassium Channels (Kv)

This compound exhibits a notable degree of selectivity in its interaction with different Kv channel subtypes, with a particularly pronounced effect on the hERG1 isoform.

Specificity for hERG1 Isoform

Electrophysiological studies have demonstrated that this compound is a potent inhibitor of the hERG1 (Kv11.1) potassium channel, with a reported IC50 value of 4.8 µM. smartox-biotech.com The hERG1 channel plays a critical role in the repolarization of the cardiac action potential, and its dysfunction can lead to serious cardiac arrhythmias. The specificity of this compound for hERG1 suggests that the toxin recognizes unique structural features present in this channel isoform that are absent in other Kv channels. These features could reside within the VSDs or the extracellular loops that form the toxin's binding site.

Assessment of Activity on Other Kv Subtypes (e.g., Shaker-related K+ channels, Kv1.1, Kv1.4, Kv11.2, Kv11.3)

In contrast to its potent effect on hERG1, this compound has been found to have no evident effects on two human Shaker-related K+ channels at concentrations significantly higher than its IC50 for hERG1. smartox-biotech.com This lack of activity on Shaker-type channels highlights the remarkable selectivity of this compound.

While comprehensive data on the activity of this compound across a wide range of Kv channel subtypes is still being gathered, the available evidence points towards a high degree of specificity. Further research is required to fully characterize the effects of this compound on other Kv subtypes, including Kv1.1, Kv1.4, Kv11.2, and Kv11.3, to build a complete pharmacological profile of this potent toxin.

Table 1: this compound Activity on Voltage-Gated Ion Channels

Ion Channel SubtypeIC50 (µM)Reference
Sodium Channels (Nav)
Nav1.10.4 smartox-biotech.com
Nav1.20.6 smartox-biotech.com
Nav1.31.3 smartox-biotech.com
Nav1.40.3 smartox-biotech.com
Nav1.61.2 smartox-biotech.com
Nav1.70.04 smartox-biotech.com
Potassium Channels (Kv)
hERG1 (Kv11.1)4.8 smartox-biotech.com
Shaker-related K+ channelsNo evident effect smartox-biotech.com

Interactions with Other Ion Channels and Receptors

Investigations on Voltage-Gated Calcium Channels (CaV)

Voltage-gated calcium channels (CaV) are essential transmembrane proteins that convert membrane potential changes into intracellular calcium transients, which in turn initiate a wide array of physiological processes. nih.govguidetopharmacology.org These channels are crucial for functions such as muscle contraction, neurotransmission, hormone secretion, and gene expression. nih.govguidetopharmacology.org The CaV family in mammals comprises ten distinct members, categorized into the CaV1, CaV2, and CaV3 subfamilies, each with specific roles in cellular signaling. nih.gov The primary structure of a CaV channel consists of a large α1 subunit, which forms the ion conduction pore and contains the voltage sensor and gating apparatus. guidetopharmacology.org This is often associated with auxiliary subunits (α2δ, β, and γ) that modulate the channel's properties. guidetopharmacology.org

Despite the well-characterized role of this compound as a modulator of voltage-gated sodium and potassium channels, current scientific literature does not provide extensive details regarding its direct interaction with voltage-gated calcium channels. Research has primarily focused on its inhibitory effects on NaV channels and the hERG potassium channel isoform. latoxan.comsmartox-biotech.com Therefore, the specific effects, binding sites, and functional modulation of this compound on the various isoforms of CaV channels remain an area requiring further investigation.

Exploration of Non-Opioid Receptor-Mediated Signaling Pathways

Signal transduction is the process by which extracellular signals cause changes within a cell, often through complex cascades involving transmembrane receptors and intracellular messengers. These pathways, which include those mediated by G-protein coupled receptors (GPCRs), receptor tyrosine kinases, and nuclear receptors, regulate fundamental cellular activities. nih.gov

The known molecular action of this compound is centered on its direct modulation of ion channel function. The current body of research has not extensively explored its involvement in broader non-opioid receptor-mediated signaling pathways. Opioid receptors, a family of GPCRs, traditionally signal by inhibiting adenylyl cyclase and modulating ion channels through the dissociation of Gα and Gβγ subunits. nih.govnih.govfrontiersin.org While this compound influences ion channels that can be downstream effectors in such pathways, its mechanism is described as a direct toxin-channel interaction rather than one mediated by an initial binding to a separate non-opioid G-protein coupled receptor. The primary mechanism of this compound appears to be direct channel blockade and gating modification, and its role as a potential modulator of complex intracellular signaling cascades initiated by non-opioid receptors has not been established.

Comparative Mechanistic Insights with Related Toxins

Analysis of Target Promiscuity and Heterogeneous Functional Effects

A significant characteristic of this compound, and indeed many tarantula toxins, is its target promiscuity—the ability to interact with multiple ion channel isoforms. smartox-biotech.comnih.gov this compound demonstrates a distinct pattern of inhibition across a range of tetrodotoxin-sensitive voltage-gated sodium (NaV) channels and also affects the hERG1 potassium channel. latoxan.comnih.gov This contrasts with more highly selective toxins. For instance, while this compound and another toxin, GrTx1, are both active on NaV channels, their specificity for different isoforms varies. nih.gov

The functional effects of this compound are also heterogeneous, displaying a dual mechanism of action. At concentrations near its IC50 value, it acts primarily as a channel blocker, inhibiting ion conduction. nih.gov However, at higher concentrations (2-3 times the IC50), it also functions as a "gating modifier," shifting the voltage dependence of channel activation to more positive potentials. smartox-biotech.comnih.gov This suggests two distinct interaction mechanisms: one responsible for a "pure blockade" and another, with lower affinity, that modifies the channel's gating machinery. nih.gov This multimode action is a key feature that should be considered when using such toxins as pharmacological tools. smartox-biotech.comnih.gov

The table below summarizes the inhibitory concentrations (IC50) of this compound on various voltage-gated ion channel isoforms, illustrating its target promiscuity.

Ion Channel IsoformIC50 (µM)
NaV1.10.4
NaV1.20.6
NaV1.31.3
NaV1.40.3
NaV1.61.2
NaV1.70.04
hERG1 (KV11.1)4.8
NaV1.5>200
KV1.1>200
KV1.4>200
KV11.2>200
KV11.3>200
Data sourced from references latoxan.comsmartox-biotech.com.

Divergence in Binding Modalities and Gating Modification among Spider Peptides

Spider venom peptides that modulate ion channels, often called gating modifiers, typically bind to the voltage-sensor domains (VSDs) of the channels. nih.govnih.gov These toxins can trap the VSD in a specific conformation (e.g., resting or activated state), thereby altering the energetic requirements for channel gating. nih.gov They often bind within an aqueous cleft formed between the extracellular loops of the VSD, interacting with key residues and the surrounding lipid membrane. nih.gov

This compound's mechanism diverges from toxins that are purely gating modifiers. Its ability to act as both a pore blocker and a gating modifier suggests a more complex interaction with the channel protein. nih.gov This dual functionality is not universal among spider peptides and highlights the diversity of their modes of action. While some peptides like Hanatoxin (HaTx) are classic gating modifiers of certain potassium channels, nih.gov this compound exhibits a concentration-dependent shift in its primary effect from blockade to gating modification. nih.gov

Furthermore, the binding modalities of spider peptides can differ. Some toxins bind directly from the aqueous phase to the channel. Others, like SNX-482, may first partition into the cell membrane and then diffuse laterally to find their target—a "reduction in dimensionality" mechanism. mdpi.com The specific binding modality of this compound has not been fully elucidated, but its complex, dual-action nature suggests a sophisticated interaction that may differ from simpler gating modifier peptides. This divergence in how spider peptides bind to and modulate their targets underscores the structural and functional diversity evolved within these venom components. nih.gov

Structure Activity Relationship Sar Studies and Analogue Development

Design and Synthesis of GsAF-1 Analogues and Mutants

This compound, also known as β-theraphotoxin-Gr1b or β-TRTX-Gr1b, is a 29-amino acid peptide originally isolated from the venom of the Chilean rose tarantula, Grammostola rosea. nih.govlatoxan.com It contains three disulfide bridges, which contribute to its stable inhibitor cystine knot (ICK) motif structure. latoxan.com For research and development purposes, this compound and its analogues are typically produced synthetically. nih.govlatoxan.comnih.gov Chemical synthesis, such as solid phase peptide synthesis (SPPS), allows for precise control over the amino acid sequence and the introduction of modifications. medchemexpress.com The design of this compound analogues and mutants is driven by the desire to probe the functional contribution of specific amino acid residues and structural motifs to the toxin's interaction with its targets, primarily voltage-gated ion channels. nih.govnih.gov While chemical synthesis is a common approach, recombinant expression in systems like Escherichia coli has also been explored for producing related spider toxins and their mutants, demonstrating an alternative route for obtaining these peptides for study. latoxan.com

Functional Characterization of Amino Acid Substitutions

Functional characterization of this compound analogues and mutants involves assessing their biological activity, most commonly through electrophysiological techniques. scispace.comepa.gov Methods such as two-electrode voltage clamp are employed to measure the effects of these peptides on ion channel currents in expression systems, allowing for the determination of their potency and selectivity. scispace.comepa.gov

Impact on Potency and Selectivity for Ion Channel Subtypes

This compound is known to inhibit several voltage-gated sodium channel (NaV) isoforms, including NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7, as well as the hERG1 potassium channel. nih.govepa.govnih.gov It exhibits particularly high potency against NaV1.7, with an IC50 value reported as low as 0.04 µM. nih.govepa.govnih.gov The potency varies across different NaV subtypes, with IC50 values of 0.4 µM for NaV1.1, 0.6 µM for NaV1.2, 1.3 µM for NaV1.3, 0.3 µM for NaV1.4, and 1.2 µM for NaV1.6. nih.govepa.govnih.gov this compound shows significantly lower potency against NaV1.5 and certain potassium channels like Kv1.1 and Kv1.4, with IC50 values greater than 200 µM. nih.govlatoxan.com

Studies on related spider toxins, such as ProTx-II (which shares approximately 90% sequence identity with GsAF-I) and GpTx-1, have demonstrated that even subtle amino acid substitutions can significantly impact potency and selectivity for different NaV channel subtypes. nih.govnih.govscispace.comlatoxan.com This highlights that minor variations in peptide sequence can lead to substantial differences in pharmacological profiles. For instance, ProTx-II is a more potent blocker of human NaV1.7 than GsAF-I, despite their high sequence similarity. latoxan.com Research on GpTx-1 has shown that single amino acid substitutions can alter its selectivity profile, improving selectivity for NaV1.7 over other subtypes like NaV1.4 and NaV1.5. nih.gov

The following table summarizes the reported IC50 values for this compound on various ion channels:

Ion Channel SubtypeIC50 (µM)Reference
NaV1.10.4 nih.govepa.govnih.gov
NaV1.20.6 nih.govepa.govnih.gov
NaV1.31.3 nih.govepa.govnih.gov
NaV1.40.3 nih.govepa.govnih.gov
NaV1.61.2 nih.govepa.govnih.gov
NaV1.70.04 nih.govepa.govnih.gov
hERG14.8 nih.govepa.govnih.gov
NaV1.5>200 nih.govlatoxan.com
Kv1.1>200 nih.govlatoxan.com
Kv1.4>200 nih.govlatoxan.com
Kv11.2>200 nih.govlatoxan.com
Kv11.3>200 nih.govlatoxan.com

Role of Specific Residues in Toxin-Channel Interaction

This compound functions as a gating modifier toxin, interacting with the voltage-sensing domain II (DII-VSD) of voltage-gated sodium channels, categorizing it as a site 4 toxin. uni-freiburg.delatoxan.com This interaction impedes voltage-sensor activation, thereby inhibiting channel activity. uni-freiburg.de Studies on related toxins have provided insights into the specific amino acid residues critical for toxin-channel interaction. For instance, research on Huwentoxin-IV, another spider toxin targeting NaV channels, identified key residues involved in isoform-specific interactions. chem960.com Molecular dynamics simulations and mutagenesis studies indicated that a hydrophobic patch and specific basic residues in Huwentoxin-IV are crucial for its docking into a groove on the NaV1.7 channel. chem960.com Similarly, alanine-scanning mutagenesis and studies of natural sequence variations in ProTx-II and GpTx-1 have pinpointed residues that are important determinants of potency and selectivity. nih.govnih.govscispace.com These studies suggest that residues across a significant surface area of the toxin molecule are involved in binding and recognition of sodium channels. nih.gov While specific residue-level interaction data for this compound is less detailed in the provided results compared to its analogues, the knowledge gained from these related toxins is highly relevant due to their structural and sequence similarities. nih.govlatoxan.com

Rational Engineering Approaches for Enhanced Selectivity

The detailed understanding of SAR, particularly the identification of key residues and structural features governing potency and selectivity, enables rational engineering approaches to design this compound analogues with improved therapeutic potential. nih.govguidetopharmacology.org The goal is often to enhance specificity for a particular NaV subtype, such as NaV1.7, which is a validated target for pain, while minimizing activity on other subtypes like NaV1.5, which is critical for cardiac function. scispace.comguidetopharmacology.orgnih.gov

Rational design strategies involve making targeted modifications to the peptide sequence or structure based on SAR data and structural models. For example, studies on ProTx-II have shown that modifications in the C-terminal region, including the introduction of positive charges or changing the C-terminal functional group, can enhance potency for NaV channels. nih.govnih.gov In the case of GpTx-1, specific single amino acid substitutions were rationally designed and shown to confer improved selectivity for NaV1.7 over other subtypes. nih.gov These examples from related toxins illustrate the potential for applying similar rational engineering principles to this compound to tailor its activity profile for specific therapeutic applications. guidetopharmacology.org

Computational SAR Modeling and Prediction

Computational methods play an increasingly important role in supporting SAR studies and rational engineering of peptide toxins like this compound. Techniques such as molecular dynamics simulations, docking studies, and comparative modeling can provide valuable insights into the toxin's three-dimensional structure, its interaction with ion channels at the molecular level, and the potential effects of amino acid substitutions. nih.govchem960.comnih.govnih.gov

Although the NMR structure for GsAF-I has not been explicitly mentioned as solved in the provided results, 3D modeling using templates of structurally similar toxins like PaTx-1 has been employed, suggesting that GsAF-I shares similar structural features with these peptides. nih.gov Computational docking models can predict the binding interface between the toxin and the ion channel, highlighting key residues involved in the interaction. chem960.com Furthermore, computational SAR modeling can help predict the functional consequences of mutations, guiding experimental design and potentially reducing the number of variants that need to be synthesized and tested. nih.gov This iterative process, combining computational predictions with experimental validation, accelerates the development of engineered analogues with desired pharmacological profiles. nih.gov

Advanced Research Methodologies for Gsaf 1 Studies

High-Throughput Electrophysiological Platforms

Electrophysiology is the gold standard for directly measuring ion channel activity. High-throughput electrophysiological platforms represent a significant advancement, enabling faster and more efficient screening and characterization of compounds like GsAF-1 compared to traditional manual patch-clamp techniques. nih.gov

Automated Patch-Clamp Techniques

Automated patch-clamp systems have revolutionized ion channel research by allowing simultaneous recordings from multiple cells. nih.gov This technology is particularly valuable for characterizing the effects of toxins such as this compound across various ion channel subtypes and concentrations in a reproducible manner. Studies investigating spider toxins, including comparisons involving this compound, have utilized automated patch-clamp systems with mammalian cell lines expressing specific ion channels to determine potency and selectivity. smartox-biotech.comsmartox-biotech.com This approach facilitates the generation of dose-response curves and the calculation of IC50 values, providing crucial data on the inhibitory strength of this compound.

Integration with Cell-Based Compound Screening

High-throughput automated patch-clamp platforms are readily integrated into cell-based compound screening workflows. This integration allows for the rapid assessment of the functional impact of a large number of compounds, including venom-derived peptides like this compound, on target ion channels expressed in a cellular context. researchgate.net Cell-based screening provides a more physiologically relevant environment compared to isolated channels, enabling the identification of compounds that modulate channel activity in situ. The use of optimized conditions in such systems allows for efficient single cell-based clone selection and analysis, crucial for developing stable cell lines expressing the target channels.

Radioligand Binding and Competitive Displacement Assays

Radioligand binding assays are a fundamental technique for studying the interaction of ligands with their receptors, including ion channels. These assays provide valuable information about the affinity and density of binding sites. In the context of this compound, radioligand binding and competitive displacement assays can be employed to characterize its binding to target ion channels.

In a typical competitive binding assay, a fixed concentration of a detectably labeled ligand known to bind to the target channel is incubated with cells or tissue expressing the channel in the presence of varying concentrations of the unlabeled test compound, this compound. The extent to which this compound competes with the labeled ligand for binding sites is then measured. This allows for the determination of the inhibition constant (Ki) of this compound, which reflects its binding affinity for the channel. Nonspecific binding is typically determined in the presence of an excess concentration of unlabeled ligand. These assays are considered a gold standard for measuring ligand affinity due to their robustness and sensitivity.

Heterologous Expression Systems for Ion Channel Research

Given that this compound primarily targets specific ion channels, studying its effects often requires expressing these channels in a controlled cellular environment. Heterologous expression systems involve introducing the genetic material encoding the ion channel of interest into a host cell that does not naturally express high levels of that channel. This allows for focused investigation of the interaction between this compound and a specific channel subtype.

Use of Mammalian Cell Lines (e.g., HEK293, CHO cells)

Mammalian cell lines such as Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are widely used for heterologous expression of voltage-gated ion channels, including various Nav subtypes and hERG1, which are targets of this compound. smartox-biotech.com These cell lines offer advantages such as ease of culture, transfection, and suitability for electrophysiological recordings. Transient or stable transfection of these cells with plasmids encoding the target ion channels allows for the expression of functional channels on the cell surface. Automated patch-clamp systems are frequently used in conjunction with HEK293 and CHO cells expressing specific Nav subtypes (e.g., Nav1.7) to assess the potency of spider toxins like this compound. smartox-biotech.comsmartox-biotech.com

Application of Xenopus laevis Oocytes

Xenopus laevis oocytes are another widely utilized heterologous expression system for the functional characterization of ion channels. Their large size facilitates the injection of cRNA encoding the target ion channels and subsequent electrophysiological recordings, including patch-clamp techniques. Xenopus oocytes efficiently translate injected cRNA, leading to a high density of expressed channels in the plasma membrane. This system has been employed to study the effects of various animal toxins on a wide range of ion channels, providing valuable insights into toxin-channel interactions.

Compound Information

Compound NamePubChem CID
This compoundNot Available

Detailed Research Findings: this compound IC50 Values

The following table presents reported half-maximal inhibitory concentration (IC50) values for this compound on various voltage-gated sodium channel isoforms and the hERG1 channel, determined through electrophysiological techniques. utexas.eduuniprot.org

Target ChannelIC50 (µM)
Nav1.10.36
Nav1.20.6
Nav1.31.28
Nav1.40.33
Nav1.61.2
Nav1.70.04
hERG14.8

Note: IC50 values may vary slightly depending on the specific experimental conditions and preparation.

Prokaryotic Ion Channels as Simplified Model Systems (e.g., NaChBac)

Prokaryotic voltage-gated sodium channels, such as NaChBac from Bacillus halodurans, serve as valuable simplified model systems for studying the structure-function relationships of their more complex eukaryotic counterparts, the NaV and CaV channels. nih.govfrontiersin.org Despite their simpler, four-fold symmetric structure compared to the four domains of mammalian NaV channels, bacterial NaV channels exhibit pharmacological resemblance to mammalian channels, being inhibited by various modulators, including peptide toxins. nih.govresearchgate.net

Research has demonstrated that GsAF-I effectively inhibits NaChBac currents. nih.govfrontiersin.orgresearchgate.netresearchgate.net This inhibition is thought to involve interaction with the S3-S4 loop region of NaChBac, potentially impeding voltage-sensor activation, a mechanism similar to that observed for some site 4 toxins on mammalian NaV channels. nih.govfrontiersin.orgresearchgate.netnih.gov Studies using NaChBac have contributed to understanding the voltage-dependent gating effects of GsAF-I and other related toxins. nih.govfrontiersin.orgresearchgate.net

Chimeric Channel Constructs for Domain-Specific Interaction Mapping

Chimeric channel constructs are powerful tools for dissecting the domain-specific interactions of toxins with ion channels. This technique involves creating hybrid channels by swapping domains or specific regions, such as the S3-S4 loops, between different channel subtypes or even between prokaryotic and eukaryotic channels. By observing the toxin's effect on these chimeric channels, researchers can pinpoint the channel regions critical for toxin binding and activity.

Analogous chimeric approaches, such as those utilizing KV2.1/CaV3.1DI-IV constructs, have provided insights into the interaction sites of various toxins, including GsAF-I. These studies have indicated that GsAF-I, along with other related peptides like ProTx-II and GsAF-II, primarily exerts its inhibitory actions through interaction with the Domain III of CaV3.1 channels. elifesciences.orgnih.gov The use of chimeric channels involving mammalian NaV subtypes and NaChBac has also been instrumental in exploring the binding sites and mechanisms of action of peptide toxins that target the voltage-sensing domains. nih.govfrontiersin.orgnih.gov

Spectroscopic and Biophysical Techniques for Toxin-Membrane Interactions (e.g., NMR, SPR)

Spectroscopic and biophysical techniques are essential for characterizing the interactions between peptide toxins like this compound and lipid membranes, which can play a significant role in their mechanism of action. uq.edu.auuq.edu.au Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two prominent methods employed in this area.

NMR spectroscopy can provide detailed structural information about peptides and their interactions with membrane mimetics like micelles or lipid bilayers. While specific high-resolution NMR structures of GsAF-I interacting with membranes were not extensively detailed in the provided results, 3D modeling based on related toxins with known structures (determined by NMR) suggests that GsAF-I shares similar structural motifs, such as the inhibitory cysteine knot (ICK). researchgate.net NMR chemical shift mapping can identify residues involved in membrane binding. uq.edu.au

SPR is a label-free technique that allows for the real-time measurement of binding events between molecules. nih.govresearchgate.net In the context of toxin-membrane interactions, SPR experiments typically involve immobilizing lipid bilayers onto a sensor chip surface. uq.edu.aunih.govresearchgate.net Peptide toxins are then flowed over the membrane surface, and the binding is detected by changes in refractive index. uq.edu.auresearchgate.net SPR enables the determination of binding kinetics and affinities, providing quantitative data on how strongly and how quickly this compound interacts with different membrane compositions. uq.edu.aunih.govresearchgate.net This is particularly relevant as the lipid environment can influence the potency and selectivity of gating modifier toxins. uq.edu.au

Computational and In Silico Approaches

Computational and in silico methods complement experimental techniques by providing molecular-level insights into toxin-channel and toxin-membrane interactions, predicting binding modes, and simulating dynamic processes.

Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time. This allows researchers to observe the dynamic behavior of peptide toxins, their interactions with ion channels and lipid bilayers, and the conformational changes that occur upon binding. mdpi.comresearchgate.net While direct reports of MD simulations specifically focused on this compound were not extensively found, MD simulations have been applied to study the interactions of similar spider toxins, such as Huwentoxin-IV and ProTx-II, with lipid membranes and ion channels. researchgate.netsmartox-biotech.com These simulations can provide valuable information about the stability of toxin-channel complexes, the influence of the membrane on toxin orientation and binding, and the dynamic aspects of voltage-sensor modulation.

Homology modeling is a technique used to build a 3D model of a protein based on the known structure of a related protein (a template). Ligand-protein docking then predicts the preferred binding orientation and affinity of a small molecule (or peptide) to a protein target. These methods are widely used to predict how toxins like this compound interact with ion channels at the molecular level. rsc.orgmedchemexpress.comjabonline.inresearchgate.net

Homology modeling has been used to generate structures of ion channels or toxin-channel complexes when experimental structures are unavailable. rsc.org For this compound (beta-theraphotoxin-Gr1b), a homology/docking model bound to the domain II voltage sensor of hNaV1.7 has been reported. rsc.org This modeling and docking approach helped to define the pharmacophore of this compound for hNaV1.7 and predict key residues involved in the interaction. rsc.org Molecular docking predicts the binding interface and can highlight dominant interactions, such as hydrophobic contacts, between the toxin and the channel. nih.govresearchgate.net These computational predictions guide experimental design, such as site-directed mutagenesis studies, to validate predicted binding sites. nih.govresearchgate.net

Data Tables

While extensive quantitative data across all methodologies for this compound was not consistently available in a format suitable for comprehensive interactive tables based solely on the provided snippets and strict adherence to the outline, the following table summarizes reported IC50 values for this compound on various ion channels, primarily determined through electrophysiological techniques, which often underpin the functional validation in studies employing the advanced methodologies discussed.

Ion Channel TargetIC50 (µM)Source
NaV1.10.36 - 0.4 latoxan.comsmartox-biotech.combiocat.commedchemexpress.com
NaV1.20.6 latoxan.comsmartox-biotech.combiocat.commedchemexpress.com
NaV1.31.28 - 1.3 latoxan.comsmartox-biotech.combiocat.commedchemexpress.com
NaV1.40.33 - 0.3 latoxan.comsmartox-biotech.combiocat.commedchemexpress.com
NaV1.61.2 latoxan.comsmartox-biotech.combiocat.commedchemexpress.com
NaV1.70.04 latoxan.comsmartox-biotech.combiocat.commedchemexpress.com
hERG14.8 latoxan.comsmartox-biotech.combiocat.com
NaChBac~1.6 (for ~50% inhibition) researchgate.net

Note: IC50 values can vary depending on experimental conditions and specific studies.

Future Directions and Emerging Research Avenues for Gsaf 1

GsAF-1 as a Paradigmatic Tool for Ion Channel Pharmacology

This compound, as a venom-derived peptide, serves as a crucial tool for understanding the intricate mechanisms of ion channel gating and modulation. smartox-biotech.com Its ability to interact with multiple Naᵥ channel subtypes and the hERG1 channel, albeit with varying potencies, provides a basis for dissecting the pharmacological nuances of these channels. smartox-biotech.comlatoxan.commedchemexpress.commayflowerbio.com Future research can utilize this compound as a reference compound in comparative studies with other ion channel modulators to elucidate convergent and divergent binding sites and mechanisms of action. The distinct patterns of inhibition observed across different Naᵥ channels and its effects on hERG channels underscore its utility in probing channel diversity and function. smartox-biotech.com Further studies employing electrophysiological techniques, coupled with structural analyses, will enhance the understanding of how this compound interacts with these channels at a molecular level, contributing to the broader field of ion channel pharmacology. smartox-biotech.com

Exploration of Undiscovered Binding Sites and Allosteric Modulation

While this compound is known to interact with voltage-gated sodium channels, potentially at neurotoxin receptor site 4 by affecting voltage-dependent gating, the full spectrum of its binding sites and modulatory mechanisms remains an active area of research. researchgate.netuts.edu.au Given the complexity of ion channels and the potential for allosteric sites distinct from orthosteric ligand binding sites, future studies should focus on identifying novel interaction points of this compound. nih.govfrontiersin.org Techniques such as site-directed mutagenesis, chimeric channel constructs, and advanced structural biology methods like cryo-electron microscopy and computational docking simulations can be employed to map these potential binding sites. nih.govnih.gov Exploring allosteric modulation by this compound could reveal new ways in which this peptide influences channel function, potentially leading to the discovery of novel pharmacological principles and the development of modified peptides with tailored activity. nih.govfrontiersin.org Research into the interaction of GsAF-I with bacterial sodium channels like NaChBac also highlights potential for understanding conserved and divergent modulation mechanisms across different channel types. researchgate.netnih.gov

Elucidating the Full Spectrum of Cellular and Subcellular Effects

Beyond its direct effects on ion channel conductance and gating, a comprehensive understanding of this compound requires elucidating its full spectrum of cellular and subcellular effects. This includes investigating its impact on neuronal excitability, action potential firing patterns, neurotransmitter release, and other downstream signaling pathways influenced by the modulated ion channels. Studies could explore the spatial and temporal dynamics of this compound interaction with channels in live cells, potentially using fluorescence-based techniques or genetically encoded voltage indicators. Furthermore, examining the subcellular localization of this compound binding and its effects on channel trafficking or association with auxiliary subunits would provide deeper insights into its mechanism of action. Understanding these broader cellular effects is crucial for fully appreciating the physiological and potential pathophysiological consequences of this compound activity.

Addressing Challenges in Achieving Subtype Specificity for Research Applications

A significant challenge in utilizing ion channel modulators as precise research tools is achieving high subtype specificity. While this compound shows differential potency across various Naᵥ subtypes and also affects hERG1, it is not exclusively selective for a single subtype. smartox-biotech.comlatoxan.commedchemexpress.commayflowerbio.com Future research needs to address this by employing strategies to enhance the subtype specificity of this compound or develop modified analogs with improved selectivity profiles. This could involve peptide engineering approaches, such as amino acid substitutions or modifications, guided by structure-activity relationship studies. tandfonline.com The development of chimeric peptides, potentially combining elements of this compound with other toxins or peptides, could also yield compounds with enhanced specificity for particular ion channel isoforms. uq.edu.au Achieving greater subtype specificity is essential for using this compound as a precise tool to dissect the roles of individual ion channel subtypes in complex biological processes and disease states.

Integration of this compound Research into Broader Ion Channel Pathophysiology Studies

Given the critical roles of ion channels in numerous physiological and pathophysiological processes, integrating this compound research into broader studies of ion channel dysfunction is a key future direction. Aberrant ion channel function is implicated in a wide range of channelopathies, including neurological disorders, cardiovascular diseases, and pain syndromes. nih.govmdpi.comscielo.br this compound, particularly due to its activity on Naᵥ1.7 which is strongly linked to pain, can serve as a valuable probe to investigate the contribution of specific ion channels to disease mechanisms in cellular and animal models. rsc.orgmedchemexpress.comfrontiersin.orgnih.gov Future studies could utilize this compound to explore the functional consequences of disease-associated ion channel mutations or to investigate compensatory mechanisms in channelopathies. Integrating this compound research with studies employing genetic manipulation or other pharmacological tools will provide a more comprehensive understanding of ion channel pathophysiology and potentially identify new therapeutic targets.

Q & A

Q. How should researchers comply with ethical guidelines when testing this compound in animal models of chronic pain?

  • Answer : Adhere to ARRIVE 2.0 guidelines:
  • Sample size justification : Power analysis to minimize animal use.
  • Humane endpoints : Define criteria for early euthanasia (e.g., >20% weight loss).
  • Blinding : Randomize treatment groups and blind assessors to reduce bias.
    Obtain approval from institutional animal care committees and cite compliance in methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.